molecular formula C40H54Cl2GeN4 B12689518 1H-Imidazole, 1,1'-(dihexylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride CAS No. 153714-98-8

1H-Imidazole, 1,1'-(dihexylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride

Cat. No.: B12689518
CAS No.: 153714-98-8
M. Wt: 734.4 g/mol
InChI Key: MXTWVZGULPLHTK-UHFFFAOYSA-N
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Description

1H-Imidazole, 1,1’-(dihexylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of imidazole rings, a germylene core, and naphthalenylmethyl groups, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1H-Imidazole, 1,1’-(dihexylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride involves multiple steps, including the formation of imidazole rings and the incorporation of germylene and naphthalenylmethyl groups. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

1H-Imidazole, 1,1’-(dihexylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole rings and naphthalenylmethyl groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. The germylene core may also contribute to its activity by influencing the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Compared to other similar compounds, 1H-Imidazole, 1,1’-(dihexylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride stands out due to its unique combination of imidazole rings, germylene core, and naphthalenylmethyl groups. Similar compounds include:

Properties

CAS No.

153714-98-8

Molecular Formula

C40H54Cl2GeN4

Molecular Weight

734.4 g/mol

IUPAC Name

dihexyl-bis[2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazol-1-yl]germane;dihydrochloride

InChI

InChI=1S/C40H52GeN4.2ClH/c1-3-5-7-13-25-41(26-14-8-6-4-2,44-29-27-42-39(44)31-35-21-15-19-33-17-9-11-23-37(33)35)45-30-28-43-40(45)32-36-22-16-20-34-18-10-12-24-38(34)36;;/h9-12,15-24H,3-8,13-14,25-32H2,1-2H3;2*1H

InChI Key

MXTWVZGULPLHTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Ge](CCCCCC)(N1CCN=C1CC2=CC=CC3=CC=CC=C32)N4CCN=C4CC5=CC=CC6=CC=CC=C65.Cl.Cl

Origin of Product

United States

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